molecular formula C6H4N4 B1612823 Pyrimido[5,4-d]pyrimidine CAS No. 254-82-0

Pyrimido[5,4-d]pyrimidine

Katalognummer: B1612823
CAS-Nummer: 254-82-0
Molekulargewicht: 132.12 g/mol
InChI-Schlüssel: JOZPEVMCAKXSEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrimido[5,4-d]pyrimidine is a useful research compound. Its molecular formula is C6H4N4 and its molecular weight is 132.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antiparasitic Activity

Recent studies have highlighted the potential of pyrimido[5,4-d]pyrimidine derivatives as novel antiparasitic agents. A notable research effort involved synthesizing and evaluating these compounds against Trypanosoma brucei and Leishmania infantum, both responsible for neglected tropical diseases. The synthesized compounds exhibited low micromolar activity against T. brucei (IC50 values ranging from 0.9 to 13.4 μM) and significant selectivity indices, indicating their potential as therapeutic agents with reduced cytotoxicity to human cells (THP1 cell line) .

CompoundIC50 (μM) against T. bruceiIC50 (μM) against L. infantumSelectivity Index
4c0.943.13>107
Other Compounds0.9 - 13.4Not DetectedVaries

Anticancer Properties

This compound derivatives have also been investigated for their anticancer properties. Certain analogues have shown efficacy against various hematological cancers and solid tumors. For instance, compounds featuring specific substituents demonstrated remarkable activity against human coronavirus strains and exhibited selective efficacy against cancer cell lines . The mechanism of action often involves inhibition of nucleoside transport, which can enhance the effectiveness of conventional antitumor agents .

G-Protein Coupled Receptor Agonists

Research has identified this compound derivatives as potential G-protein coupled receptor (GPR119) agonists, which are promising candidates for treating type 2 diabetes. Compounds such as 15a and 21e displayed potent agonistic activities with low EC50 values (2.2 nM and 8.1 nM respectively). These compounds were evaluated in oral glucose tolerance tests (oGTT) in mice, showing significant reductions in blood glucose levels compared to standard treatments like Metformin .

Antiviral Activity

The antiviral potential of this compound derivatives has gained attention due to their efficacy against coronaviruses, including HCoV-229E and OC43. Specific compounds demonstrated selective antiviral activity while exhibiting lower toxicity towards host cells . The structural modifications on the pyrimido scaffold played a crucial role in enhancing their antiviral properties.

Other Biological Applications

Beyond the aforementioned applications, this compound derivatives have been explored for various other biological activities:

  • Antibacterial : Effective against Mycobacterium tuberculosis strains .
  • Anti-inflammatory : Potential applications in reducing inflammatory responses.
  • Antioxidant : Investigated for their ability to scavenge free radicals.
  • Hepatoprotective : Some derivatives have shown promise in protecting liver cells from damage .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

Pyrimido[5,4-d]pyrimidine derivatives undergo sequential nucleophilic substitutions, particularly at chlorine-bearing positions. For example:

  • Tetrachlorothis compound (2,4,6,8-tetrachloro derivative) reacts with piperazine to yield mono- or disubstituted products. Stepwise substitution allows selective functionalization:

    • Initial substitution at C-4 and C-8 with piperazine generates 4,8-bis(piperazine)-2,6-dichlorothis compound .

    • Subsequent substitutions at C-2 and C-6 with amines (e.g., dihydroxyethylamine) produce tetrasubstituted derivatives .

Key Conditions :

  • Reactions require polar aprotic solvents (e.g., THF) and controlled stoichiometry.

  • Piperazine substitutions proceed at 0–25°C, while bulkier amines necessitate elevated temperatures .

Biginelli-Type Multicomponent Reactions

Barbituric acid, aldehydes, and urea/thiourea condense in one-pot reactions to form tetrahydrothis compound-diones. For example:

  • Reaction Components :

    • Barbituric acid (56 )

    • Aromatic aldehydes (60 )

    • Urea/thiourea (58 )

Conditions :

  • Ceric ammonium nitrate (CAN) catalyzes the reaction in refluxing water .

  • Yields exceed 85% for derivatives like 5-aryl-7-thioxo-hexahydrothis compound-2,4-diones .

Schiff Base Formation

Ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate reacts with formamide to generate a Schiff base intermediate, which cyclizes at 130–140°C to form 7-mercapto-1,2-dihydropyrimido[4,5-d]pyrimidin-4-ol .

Amide Intermediate Pathways

Heating with phenyl isocyanate produces an amide intermediate, which cyclizes at 140–160°C to yield 7-mercapto-3-phenylthis compound-2,4-dione .

Hydrolysis of Chlorides

Tetrachlorothis compound undergoes selective hydrolysis:

  • Controlled NaOH treatment yields 2,4,6,8-tetrahydroxy-pyrimido[5,4-d]pyrimidine , a precursor for antiplatelet drugs like dipyridamole .

Acid-Catalyzed Substitutions

Mannich reactions with formaldehyde and amines produce 1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidines . For example:

  • 4-(4-Methoxyphenyl)amino-5-[(4-chlorophenyl)amino]methyl-6-methyl-2-phenylpyrimidine cyclizes with 4-chlorobenzaldehyde/HCl to form spiro derivatives .

Biological Activity-Driven Syntheses

Pyrimido[5,4-d]pyrimidines are tailored for pharmacological applications:

  • Antitrypanosomal Agents : Compound 4c (IC₅₀ = 0.94 µM against Trypanosoma brucei) features a 3-(4′-pyridinylCH₂O)C₆H₄ group at C-8 and NHNH₂ at C-4 .

  • Antileishmanial Derivatives : Thiourea-linked analogs show moderate activity against Leishmania infantum (IC₅₀ = 3.13 µM) .

Structure-Activity Notes :

  • Electron-withdrawing groups (e.g., Cl, NO₂) enhance antiparasitic potency.

  • Piperazine substituents improve solubility and reduce cytotoxicity .

Key Mechanistic Insights

  • Temperature Sensitivity : Reactions above 140°C risk decomposition (e.g., mercaptopyrimidine formation) .

  • Regioselectivity : Nucleophilic attack favors C-4/C-8 due to resonance stabilization from adjacent C=N bonds .

This systematic analysis underscores the compound’s adaptability in medicinal chemistry, enabling the design of targeted therapeutics through rational functionalization.

Eigenschaften

CAS-Nummer

254-82-0

Molekularformel

C6H4N4

Molekulargewicht

132.12 g/mol

IUPAC-Name

pyrimido[5,4-d]pyrimidine

InChI

InChI=1S/C6H4N4/c1-5-6(10-3-7-1)2-8-4-9-5/h1-4H

InChI-Schlüssel

JOZPEVMCAKXSEY-UHFFFAOYSA-N

SMILES

C1=C2C(=NC=N1)C=NC=N2

Kanonische SMILES

C1=C2C(=NC=N1)C=NC=N2

Herkunft des Produkts

United States

Synthesis routes and methods I

Procedure details

8.7 mL (95 mmol) of aniline may be slowly added dropwise to a solution of 4 g (19 mmol) of 2,4,6,8-tetrachloropyrimidopyrimidine in 50 mL of chloroform in a water bath at about 0° C. The results of the reaction may be verified by thin layer chromatography (TLC). The reaction mixture may be washed with an aqueous ammonium chloride solution and extracted with chloroform. The organic layer may be separated, distilled under reduced pressure to remove the solvent, and dried in an oven to yield approximately 5 g of Compound 5a. Compound 5a may be a substantially pale yellow solid.
Quantity
8.7 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In accord with the synthesis illustrated above, 4 g (19 mmol) of 2,4,6,8-tetrachloropyrimidopyrimidine was added to 50 ml of chloroform, and 8.7 ml (95 mmol) of aniline was slowly added in droplets thereto in a bath at 0° C. After the completion of the reaction was confirmed through TLC, the resulting reaction solution was washed with an aqueous ammonium chloride solution and then extracted with chloroform to separate an organic layer. Thereafter, the organic layer was distilled under reduced pressure to remove the solvent and then dried in an oven, yielding 5 g of a pale yellow solid 5a NMR analysis of the pale yellow solid produced the following data: 1H-NMR (DMSO-d6) d(ppm) 7.23 (t, 2H, J=7.3 z), 7.46 (t, 41, J=7.8 Hz), 7.87 (t, 4H, J=8.1 Hz), 8.66 (s, 2H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
8.7 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.